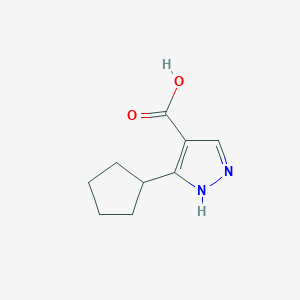

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDKKZXEQCMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine with Cyclopentanone Derivatives

Based on patent literature, a common approach involves reacting cyclopentanone with hydrazine derivatives in the presence of an organic solvent under controlled temperature conditions. The process typically includes:

- Step 1: Formation of a hydrazone intermediate via condensation of cyclopentanone with hydrazine.

- Step 2: Cyclization of the hydrazone to form the pyrazole ring, often facilitated by acids or bases.

- Step 3: Functionalization with a carboxylic acid group, either through oxidation or subsequent carboxylation.

This method is favored for its straightforwardness and high selectivity, with reaction conditions optimized to prevent side reactions.

Condensation of Hydrazines with Carboxylic Acid Derivatives

Another approach involves direct condensation of hydrazine with carboxylic acid derivatives, such as acyl chlorides or esters of cyclopentyl groups, followed by cyclization. This route often employs:

- Organic solvents such as ethanol, dimethylformamide, or halogenated solvents.

- Catalysts like phosphorus oxychloride or polyphosphoric acid to facilitate ring closure.

- Elevated temperatures to promote cyclization.

Alternative Methods from Literature

Research articles also describe the synthesis of pyrazole derivatives via cycloaddition reactions, such as:

- 1,3-Dipolar cycloaddition: Using diazocarbonyl compounds reacting with suitable dipolarophiles to generate pyrazoles.

- Sydnone cycloaddition: Cycloaddition of sydnones with alkynes to produce regioisomeric pyrazoles, which can be further functionalized to obtain the target compound.

While these methods are more complex, they provide routes to structurally diverse pyrazole derivatives, including the desired compound.

Research Findings and Optimization

Recent research emphasizes the importance of regioselectivity and yield optimization:

| Method | Key Reagents | Solvent | Catalyst | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazine cyclization | Cyclopentanone, hydrazine | Ethanol, DMF | None or acid/base | 68-99% | High regioselectivity, scalable |

| Cycloaddition | Ethyl α-diazoacetate, phenylpropargyl | Toluene, triethylamine | Zinc triflate | 89% | Mild conditions, high yield |

| Sydnone cycloaddition | Sydnone, alkyne | Dichloromethane | None | 84% | Good for diversity, separation needed |

Notes on Industrial and Laboratory Synthesis

- Laboratory synthesis often employs reflux conditions with controlled temperatures, inert atmospheres, and purification via chromatography.

- Industrial synthesis may utilize continuous flow reactors, optimized catalysts, and solvent recycling to improve efficiency, safety, and environmental impact.

Summary of Preparation Data

| Aspect | Details |

|---|---|

| Precursors | Cyclopentanone, hydrazine derivatives, carboxylic acid derivatives |

| Reaction Conditions | Reflux, elevated temperature, inert atmosphere |

| Solvents | Ethanol, DMF, halogenated solvents |

| Catalysts | Acidic or basic catalysts, metal triflates |

| Yields | Typically 68-99% depending on method |

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

CPM-PCA serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating novel compounds with specific properties. The compound can undergo oxidation, reduction, and substitution reactions, leading to a variety of derivatives that can be utilized in medicinal chemistry and material science .

Synthetic Routes

The synthesis of CPM-PCA typically involves the cyclization of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by cyclization with a suitable carboxylic acid derivative. This method can be optimized for large-scale production using continuous flow reactors and automated systems to enhance efficiency and sustainability .

Biological Applications

Enzyme Inhibition

One of the most notable applications of CPM-PCA is its role as an enzyme inhibitor. It has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis. In vitro studies indicate that CPM-PCA can suppress cellular lactate output and inhibit growth in various cancer cell lines, including MiaPaCa-2 and A673 . This property highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

CPM-PCA exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against pathogens such as E. coli and Aspergillus niger, suggesting its potential utility in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research has also indicated that CPM-PCA possesses anti-inflammatory properties comparable to standard anti-inflammatory drugs. This aspect makes it a candidate for further investigation in the development of new anti-inflammatory medications .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industry, CPM-PCA is utilized in the development of agrochemicals and specialty chemicals. Its unique properties allow it to be employed in formulations aimed at improving crop yields or developing new pest control agents .

Case Studies

| Study Focus | Findings |

|---|---|

| Inhibition of Lactate Dehydrogenase | CPM-PCA derivatives showed nanomolar inhibition of LDHA, indicating potential as first-in-class inhibitors . |

| Antimicrobial Testing | Exhibited significant antimicrobial activity against multiple strains, outperforming standard antibiotics . |

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the cyclopentyl group provides hydrophobic interactions, stabilizing the compound within the binding site .

Comparison with Similar Compounds

Critical Notes

- Availability Constraints : The target compound and several analogs (e.g., 4-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid) are discontinued, complicating experimental workflows .

- Similarity vs. Positional isomerism and substituent size critically influence bioactivity .

- Data Gaps : Pharmacological data for this compound remain sparse, emphasizing the need for targeted studies.

Biological Activity

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the cyclopentyl group contributes unique steric and electronic properties that enhance its biological activity.

Molecular Formula: CHNO

Molecular Weight: 178.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function. This has been observed in studies targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overexpressed in cancers .

- Receptor Modulation: It may act as an allosteric modulator of G protein-coupled receptors (GPCRs), influencing various signaling pathways that are vital for cellular communication .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, it has shown effectiveness against breast cancer cell lines by inhibiting CDK2 activity, which is associated with cell proliferation .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | CDK2 inhibition |

| MDA-MB-231 | 3.8 | CDK2 inhibition |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines: A study conducted by Sijm et al. demonstrated that the compound significantly inhibited the proliferation of breast cancer cells with a selectivity index favoring cancerous cells over normal fibroblasts .

- Antimicrobial Efficacy: Research published in the Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity, showing promising results against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: A common synthesis involves cyclocondensation of substituted acetoacetate derivatives with cyclopentyl hydrazines, followed by hydrolysis. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, then hydrolyzed under basic conditions to yield the carboxylic acid . Optimization includes controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents to minimize side products. Solvent choice (e.g., ethanol or DMF) significantly impacts yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR : The pyrazole ring protons appear as singlets or doublets in δ 6.5–8.0 ppm, while cyclopentyl protons show multiplet signals in δ 1.5–2.5 ppm.

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.

- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or cyclopentyl groups) validate the molecular formula .

Cross-referencing experimental data with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

Q. What crystallographic methods are used to determine the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is standard. For example, derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonded dimers stabilizing the lattice via O–H···O interactions . Data collection involves Bruker APEX2 detectors, and refinement uses SHELX software . Thermal ellipsoid plots (ORTEP) and Hirshfeld surface analysis reveal packing efficiency and non-covalent interactions .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for pyrazole derivatives).

- Stability Studies : Store samples at –20°C in inert atmospheres to prevent hydrolysis or oxidation. Monitor via periodic NMR or LC-MS .

Q. What are the key challenges in scaling up pyrazole-carboxylic acid synthesis from milligram to gram scales?

Methodological Answer: Critical issues include:

- Regioselectivity : Cyclopentyl substituents may lead to positional isomerism during cyclocondensation. Use directing groups (e.g., electron-withdrawing substituents) to control regiochemistry .

- Purification : Column chromatography is impractical at larger scales. Recrystallization (e.g., ethanol/water mixtures) or acid-base extraction improves efficiency .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a H-bond donor, critical for ligand-receptor interactions .

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity). Validate with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for pyrazole derivatives?

Methodological Answer:

- Vibrational Frequency Scaling : Apply scaling factors (0.96–0.98) to DFT-calculated IR frequencies to match experimental data .

- Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to account for shifts in NMR or UV-Vis spectra .

- Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility impacting spectral outcomes .

Q. How do substituent effects (e.g., cyclopentyl vs. phenyl groups) influence the electronic and steric properties of pyrazole-carboxylic acids?

Methodological Answer:

- Steric Maps : Generate 3D electrostatic potential maps (e.g., using GaussView) to compare substituent bulk. Cyclopentyl groups enhance steric hindrance, reducing π-π stacking in crystals vs. phenyl analogs .

- Electronic Effects : Hammett constants (σ) quantify electron-withdrawing/donating effects. Cyclopentyl’s inductive effect lowers carboxylic acid pKa compared to alkyl substituents .

Q. What methodologies enable the study of tautomerism and protonation states in pyrazole-carboxylic acids under physiological conditions?

Methodological Answer:

Q. How can researchers design derivatives of this compound for targeted bioactivity (e.g., enzyme inhibition) while minimizing off-target effects?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.